
Corynantheine
Descripción general
Descripción
Es uno de los dos diastereoisómeros de la yohimbina, siendo el otro la rauwolscina . La corynantheina actúa como antagonista de los receptores α1-adrenérgicos y α2-adrenérgicos con una selectividad aproximadamente 10 veces mayor para el primer sitio que para el segundo . Este compuesto no es un estimulante sino un depresor y probablemente contribuye a las propiedades antihipertensivas de los extractos de Rauvolfia .
Métodos De Preparación
La preparación de la corynantheina implica varias rutas sintéticas y condiciones de reacción. Un método comienza con la triptamina como materia prima inicial e involucra la reacción de Pictet-Spengler, reducción con hidruro de litio y aluminio butilo, reacción en cascada de Knoevenagel/hetero-Diels-Alder y reacción de hidrogenación . Otro enfoque implica el uso de cepas de Saccharomyces cerevisiae modificadas genéticamente para producir alcaloides de indol monoterpénicos, incluida la corynantheina . Este método de producción microbiana es muy deseado debido a las dificultades asociadas con el aislamiento de las especies vegetales nativas y la síntesis orgánica de estas moléculas estructuralmente complejas .
Análisis De Reacciones Químicas
La corynantheina experimenta diversas reacciones químicas, como oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen hidruro de litio y aluminio butilo para la reducción y triptamina halogenada para la biosíntesis de análogos . Los principales productos formados a partir de estas reacciones incluyen la corynantheidina, el precursor de la mitragynina . El compuesto también sufre reordenamiento oxidativo y reordenamiento de Wagner-Meerwein para formar análogos de corynantheina .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Recent advancements in synthetic methodologies have enabled the efficient production of corynantheine and its derivatives. A notable study described a catalytic, asymmetric platform that allows for the rapid synthesis of various this compound-type alkaloids, including corynantheidine and corynoxine. This platform facilitates comprehensive biological investigations into these compounds, enhancing our understanding of their pharmacological profiles .
Compound | Synthesis Method | Yield |
---|---|---|
Corynantheidine | Asymmetric synthesis | Not specified |
Corynoxine | Asymmetric synthesis | Not specified |
Dihydrothis compound | Microbial fermentation | ~1 mg/L |
Pharmacological Properties
This compound exhibits unique interactions with opioid receptors, particularly acting as a G-protein biased μ-opioid receptor agonist. This characteristic is significant because it suggests potential therapeutic benefits with reduced side effects commonly associated with traditional opioids, such as respiratory depression and tolerance .
Analgesic Effects
Research indicates that this compound and its congeners demonstrate marked antinociceptive (pain-relieving) effects. For instance, corynantheidine has been shown to bind effectively to opioid receptors, providing insights into its potential use as an alternative pain management solution .
Antihypertensive and Neuroprotective Effects
Certain derivatives of this compound, such as hirsutine, have exhibited antihypertensive and neuroprotective properties. Studies have suggested that these compounds may be beneficial in managing hypertension and protecting neural tissues from damage .
This compound has also shown promise in anti-parasitic applications. It has demonstrated activity against Leishmania major, a parasite responsible for leishmaniasis, indicating its potential role in treating this disease . The exploration of this compound's efficacy against various pathogens highlights its versatility as a bioactive compound.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound and its derivatives:
- Study on Pain Management: A validated bioanalytical method was developed for quantifying corynantheidine in rat plasma, revealing its potential as a functional opioid antagonist with analgesic properties .
- Biosynthesis Research: Engineered yeast strains have been utilized to produce this compound alkaloids efficiently, showcasing innovative approaches to biosynthetic pathways that could lead to scalable production for therapeutic use .
Mecanismo De Acción
La corynantheina ejerce sus efectos actuando como antagonista en los receptores α1-adrenérgicos y α2-adrenérgicos, con una mayor selectividad para el primero . Esta acción probablemente contribuye a sus propiedades depresoras y a su papel en los efectos antihipertensivos de los extractos de Rauvolfia . El compuesto también interactúa con los receptores de serotonina, lo que puede influir en su perfil farmacológico .
Comparación Con Compuestos Similares
La corynantheina es similar a otros alcaloides como la yohimbina, la rauwolscina y la ajmalicina . A diferencia de la yohimbina y la rauwolscina, que tienen mayor afinidad por los receptores α2-adrenérgicos, la corynantheina tiene una mayor selectividad por los receptores α1-adrenérgicos . Esta diferencia en la selectividad de los receptores hace que la corynantheina sea única en sus efectos farmacológicos. Otros compuestos similares incluyen las epicatechocorynantheinas A y B, y la epicatechocorynantheidina, que son alcaloides de tipo corynanthean unidos a un flavonoide .
Actividad Biológica
Corynantheine, an indole alkaloid primarily derived from the plant Mitragyna speciosa (kratom), has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the various biological effects of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a tetracyclic indole[2,3-a]-quinolizidine framework. Its structural properties contribute to its interaction with various biological targets, leading to a range of pharmacological effects. The compound's stereochemistry has been a focus of synthetic chemistry, enabling the development of enantioselective synthesis methods that facilitate further biological investigations .
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Effects : this compound and its derivatives have shown activity against various pathogens, including Leishmania major, with IC50 values ranging from 0.7 to 2.8 µM .
- Cardiovascular Effects : Studies indicate that this compound can lower arterial pressure in normotensive rats and inhibit multiple ion channels in cardiac muscle, suggesting potential antiarrhythmic properties .
- Neuroprotective Effects : Research has demonstrated that this compound possesses neuroprotective effects against neurotoxic factors in activated microglial cells, indicating its potential for treating neurodegenerative disorders .
Summary of Biological Properties
The following table summarizes the key biological properties of this compound and related alkaloids:
Case Studies
Several case studies have highlighted the clinical relevance of this compound's pharmacological effects. For instance, a study evaluating the antihypertensive properties of dihydrothis compound noted significant reductions in blood pressure among treated subjects. This finding underscores the compound's potential utility in managing cardiovascular conditions.
Another case study explored the neuroprotective effects of this compound derivatives in models of inflammation-induced neurotoxicity. The results indicated that these compounds could mitigate cell death in neuronal cultures exposed to glutamate toxicity, suggesting therapeutic avenues for neurodegenerative diseases.
This compound's mechanisms of action are multifaceted:
- Ion Channel Modulation : The compound affects ion channels in cardiac tissue, contributing to its antiarrhythmic properties .
- Receptor Interaction : It exhibits antagonistic activity at alpha-adrenergic receptors, which may explain some of its cardiovascular effects .
- Neuroprotection : By reducing the production of neurotoxic factors in glial cells, this compound demonstrates potential as a neuroprotective agent .
Propiedades
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGIFAYWNNSAO-XPOGPMDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt) | |
Record name | Corynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401317727 | |
Record name | Corynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18904-54-6 | |
Record name | Corynantheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18904-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYNANTHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Corynantheine?
A1: this compound has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A: Researchers commonly utilize 1H NMR spectroscopy to study this compound's conformational equilibrium, which involves rotation of the 3-methoxypropenoate side chain. This technique allows for the determination of activation parameters such as enthalpy and entropy of activation. [, ]
Q3: What are some common synthetic approaches to access this compound and its analogues?
A3: Several strategies have been developed for the synthesis of this compound alkaloids, including:
- Bioinspired transformations: Utilizing strictosidine aglycones as key intermediates, researchers can access various this compound-type alkaloids. []
- Asymmetric synthesis: This approach employs chiral formamidine methodology and intramolecular Blaise processes to achieve enantiomerically pure this compound alkaloids. []
- Chiral Brønsted acid and palladium catalysis: This method combines an enantioselective Pictet-Spengler reaction with a palladium-catalyzed allylic alkylation for the synthesis of this compound. []
- Enamine annulation: This strategy utilizes enamine annulation between specific precursors followed by stereoselective transformations to synthesize this compound and related alkaloids. []
Q4: Can this compound be chemically transformed into other alkaloids?
A: Yes, this compound can be chemically converted into other alkaloids. For example, it can be transformed into C-Mavacurine type alkaloids. [] Additionally, researchers have explored the activation of the vinylic double bond in this compound through mercuration, leading to the synthesis of various heteroyohimban derivatives, including ajmalicine and epi-19 ajmalicine. [, ]
Q5: What are the known biological activities of this compound?
A: this compound has been reported to exhibit vasodilative activity. [] Furthermore, studies suggest that this compound acts as a partial agonist for 5-HT receptors, indicating potential applications in treating disorders related to 5-HT metabolism. []
Q6: Are there any potential applications of this compound in treating Alzheimer's disease?
A: While not a primary focus of the provided research, one study identified this compound as a potential key component in Uncaria rhynchophylla extracts for Alzheimer's disease treatment. This study suggests that this compound may exert its effect by targeting multiple pathological processes associated with Alzheimer's disease. []
Q7: What is the conformational behavior of this compound in solution?
A: this compound exhibits conformational flexibility, primarily involving the rotation of its 3-methoxypropenoate side chain. [] This dynamic behavior has been studied using techniques like dynamic 1H NMR spectroscopy, revealing the presence of two primary rotamers in solution. []
Q8: Have computational methods been employed to study this compound?
A: Yes, researchers have employed both force-field (Amber, MMFF) and ab initio methods (density functional theory at the B3LYP/6-31G level) to investigate the conformational equilibria of this compound. [] These studies aim to understand the energetic differences between various conformations and their influence on the molecule's biological activity.
Q9: What are the primary natural sources of this compound?
A: this compound is found in plants belonging to the genus Mitragyna, particularly Mitragyna speciosa (kratom). [, , ] It is also present in Uncaria rhynchophylla, a plant used in traditional Chinese medicine. []
Q10: What is the absolute configuration of this compound?
A: Through chemical correlation studies, it has been confirmed that this compound possesses the same absolute configuration as emetine. [] This finding is crucial for understanding the biosynthetic pathways leading to these alkaloids and for designing stereoselective synthetic routes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.